molecular formula C24H25N5O3S B2631176 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide CAS No. 1031975-70-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2631176
CAS No.: 1031975-70-8
M. Wt: 463.56
InChI Key: WDTUVBBPAGLWDJ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H25N5O3S and its molecular weight is 463.56. The purity is usually 95%.
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Scientific Research Applications

Drug Design and Synthesis

Compounds with structures similar to the specified chemical have been synthesized and evaluated for potential biological activities. For instance, thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl have been studied for their carcinogenic potential. These analogues, including ones with complex structures analogous to the specified compound, were synthesized and evaluated using in vitro assays, suggesting potential activity but also casting doubt on their ability to cause tumors in vivo (Ashby et al., 1978).

Pharmacological Activities

The pharmacological activities of compounds containing N-phenylpiperazine units, a component of the specified compound, have been reviewed extensively. These derivatives have been found to reach late-stage clinical trials for the treatment of CNS disorders, highlighting the potential of such compounds in drug discovery. The review suggests that the appropriate substitution of molecular skeletons can yield new classes of hits and prototypes for various therapeutic fields, indicating the versatility of these compounds in medicinal chemistry (Maia et al., 2012).

Mechanisms of Action and Biological Effects

The biological effects of acetamide, formamide, and their derivatives have been a subject of ongoing research. Kennedy (2001) provides an update on the toxicology of these compounds, indicating their commercial importance and the complexity of their biological effects. This review emphasizes the need for a comprehensive understanding of the biological consequences of exposure to these chemicals, which could be relevant for similar compounds (Kennedy, 2001).

Environmental Toxicology and Biodegradation

The environmental impact and degradation pathways of acetaminophen, a compound related to acetamide structures, have been reviewed. This includes assessing occurrences, toxicities, removal technologies, and transformation pathways in various environmental compartments. Such studies are crucial for understanding how these compounds and their metabolites interact with the environment and living organisms, providing insights into their safe usage and disposal (Vo et al., 2019).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S/c30-22(27-18-6-7-20-21(16-18)32-15-14-31-20)17-33-24-23(25-8-9-26-24)29-12-10-28(11-13-29)19-4-2-1-3-5-19/h1-9,16H,10-15,17H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTUVBBPAGLWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=CN=C3SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.